3-Amino-4-(2-dimethylaminomethyl-phenylsulfanyl)-benzonitrile
Overview
Description
It is labeled with carbon-11, a radioactive isotope, and has been used as a radioligand in neuroimaging with positron emission tomography (PET) since around the year 2000 . DASB is regarded as one of the superior radioligands for PET studies of the serotonin transporter in the brain due to its high selectivity .
Preparation Methods
The preparation of 3-amino-4-(2-dimethylaminomethylphenylsulfanyl)-benzonitrile involves several synthetic routes. One method involves the use of carbon-11 methylation, which is fully automated using a synthesis module . The process includes the use of ethanol as the only organic solvent for synthesis module cleaning, carbon-11 methylation, high-performance liquid chromatography (HPLC) purification, and reformulation . Another method involves the use of [11C]CH3I, with radiochemical yields based on [11C]CH3I corrected for decay . The synthesis and purification of [11C]DASB are optimized to ensure high yields and purity .
Chemical Reactions Analysis
3-amino-4-(2-dimethylaminomethylphenylsulfanyl)-benzonitrile undergoes various chemical reactions, including methylation and radiolabeling with carbon-11 . The compound is synthesized using carbon-11 methylation, which involves the use of [11C]MeOTf passed through an HPLC loop . The labeled products are then purified by semi-preparative HPLC and reformulated into ethanolic saline . The major product formed from these reactions is [11C]DASB, which is used as a radioligand for PET imaging .
Scientific Research Applications
3-amino-4-(2-dimethylaminomethylphenylsulfanyl)-benzonitrile has several scientific research applications, particularly in the field of neuroimaging. It is used as a radioligand for PET imaging to study the serotonin transporter in the brain . The compound has high selectivity for the serotonin transporter, making it a valuable tool for understanding alterations in the serotonergic system . DASB binding has been examined in depressed patients, as the serotonin transporter is the target of selective serotonin reuptake inhibitors (SSRIs) used in the treatment of major depression . Additionally, DASB has been used in studies involving nonhuman primates and pigs to examine the difference in binding between radioligands .
Mechanism of Action
The mechanism of action of 3-amino-4-(2-dimethylaminomethylphenylsulfanyl)-benzonitrile involves its binding to the serotonin transporter . The compound is labeled with carbon-11, allowing it to be used as a radioligand for PET imaging . When administered, DASB binds to the serotonin transporter in the brain, enabling the visualization and quantification of serotonin transporter binding sites . This binding is crucial for understanding the role of the serotonin transporter in various psychiatric disorders and for monitoring the effects of antidepressant therapy .
Comparison with Similar Compounds
3-amino-4-(2-dimethylaminomethylphenylsulfanyl)-benzonitrile is compared with other similar compounds used as PET radioligands for imaging the serotonin transporter. Some of these compounds include [11C]ADAM, [11C]MADAM, [11C]AFM, [11C]DAPA, [11C]McN5652, and [11C]-NS 4194 . A related molecule to DASB, which can be labeled with fluorine-18, has also been suggested as a PET radioligand . Additionally, single-photon emission computed tomography (SPECT) using the radioisotope iodine-123 has further radioligands available, such as [123I]ODAM, [123I]IDAM, [123I]ADAM, and [123I]β-CIT . DASB is unique due to its high selectivity for the serotonin transporter and its widespread use in neuroimaging studies .
Properties
IUPAC Name |
3-amino-4-[2-[(dimethylamino)methyl]phenyl]sulfanylbenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3S/c1-19(2)11-13-5-3-4-6-15(13)20-16-8-7-12(10-17)9-14(16)18/h3-9H,11,18H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVWLEPXXYOYDGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=CC=C1SC2=C(C=C(C=C2)C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001027386 | |
Record name | 3-Amino-4-((2-((dimethylamino)methyl)phenyl)thio)-benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001027386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
627490-01-1 | |
Record name | DASB | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0627490011 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Amino-4-((2-((dimethylamino)methyl)phenyl)thio)-benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001027386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DASB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PP549Z0645 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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